4-Isopropylphenyl isocyanate
Overview
Description
4-Isopropylphenyl isocyanate is an organic compound with the molecular formula C10H11NO. It is a colorless to light yellow liquid that is soluble in organic solvents such as ethanol and ether. This compound is known for its stability and is commonly used in various chemical reactions and industrial applications .
Preparation Methods
4-Isopropylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-isopropylphenylamine with phosgene, resulting in the formation of the isocyanate group. Another method includes the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . Industrial production often involves the use of phosgene due to its efficiency in forming isocyanates .
Chemical Reactions Analysis
4-Isopropylphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes (carbamates) and with amines to form substituted ureas
Oxidation and Reduction: Can be oxidized to form corresponding carbamates or reduced under specific conditions.
Substitution Reactions: Involves the substitution of the isocyanate group with other functional groups under appropriate conditions.
Common reagents used in these reactions include alcohols, amines, and catalysts such as tertiary amines or metal salts. Major products formed from these reactions include urethanes, ureas, and other substituted derivatives .
Scientific Research Applications
4-Isopropylphenyl isocyanate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the development of drug delivery systems and the synthesis of bioactive compounds.
Industry: Applied in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles
Mechanism of Action
The mechanism of action of 4-Isopropylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is the basis for its use in forming urethanes and ureas, which are important in various industrial and research applications .
Comparison with Similar Compounds
4-Isopropylphenyl isocyanate can be compared with other isocyanates such as:
Phenyl isocyanate: Similar in structure but lacks the isopropyl group, leading to different reactivity and applications.
Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Hexamethylene diisocyanate: An aliphatic diisocyanate used in the production of coatings and adhesives.
The uniqueness of this compound lies in its specific reactivity due to the presence of the isopropyl group, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
1-isocyanato-4-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(2)9-3-5-10(6-4-9)11-7-12/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVRNNRZWASOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184999 | |
Record name | p-Isopropylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31027-31-3 | |
Record name | 4-Isopropylphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31027-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Isopropylphenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031027313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Isopropylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-isopropylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Isopropylphenyl isocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R77N4F85Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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